Home > Products > Screening Compounds P52169 > 4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile
4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile -

4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile

Catalog Number: EVT-4651247
CAS Number:
Molecular Formula: C18H12FN3O
Molecular Weight: 305.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile is a 6-oxo-1,6-dihydropyridazine derivative. [, , ] This class of compounds exhibits diverse biological activities and has been the focus of research for various applications, including anticancer therapies. [, , ] Notably, 4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile has been investigated for its potential as an anticancer agent, particularly in combination with other antitumor compounds. [, , ]

Applications

The primary application of 4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile, as highlighted in the research, is its potential use as an anticancer agent. [, , ] Studies suggest its efficacy, especially when combined with other established antitumor drugs. [, , ] For example, its combination with Erlotinib, Cetuximab, Aflibercept, or Bevacizumab has been proposed for potential therapeutic benefits. [, ]

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound identified as an inhibitor of osteoclast differentiation. It exhibits this effect by suppressing the expression of cathepsin K, a protease crucial for bone resorption, and by reducing matrix metalloprotease-9 (MMP-9) activity. These actions lead to decreased bone resorption activity and actin ring formation. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and demonstrates anticancer activity. It increases intracellular acetyl-histone H3 and P21 levels, inducing G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells. []

3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Compound Description: This compound displays anticancer activity and is often investigated in combination with other anti-tumor compounds, such as tyrosine kinase inhibitors (e.g., erlotinib), monoclonal antibodies (e.g., cetuximab, bevacizumab), and fusion proteins (e.g., aflibercept). [, , ]

(-)-[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile

Compound Description: The (-)-enantiomer of this compound and its pharmaceutically acceptable salts exhibit a cardiotonic effect. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener. It effectively suppresses urinary bladder contractions and shows promise as a potential therapeutic agent for overactive bladder. []

Properties

Product Name

4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile

IUPAC Name

4-[[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]methyl]benzonitrile

Molecular Formula

C18H12FN3O

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C18H12FN3O/c19-16-4-2-1-3-15(16)17-9-10-18(23)22(21-17)12-14-7-5-13(11-20)6-8-14/h1-10H,12H2

InChI Key

QBTFRGRSTBQZJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.